molecular formula C7H8ClNO3S B13597787 2-Methoxy-6-methylpyridine-4-sulfonyl chloride

2-Methoxy-6-methylpyridine-4-sulfonyl chloride

Cat. No.: B13597787
M. Wt: 221.66 g/mol
InChI Key: PWCHGTYIXOWOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO3S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains functional groups such as methoxy, methyl, and sulfonyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylpyridine-4-sulfonyl chloride typically involves the sulfonylation of 2-Methoxy-6-methylpyridine. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a sulfonylating agent.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used.

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives.

Scientific Research Applications

2-Methoxy-6-methylpyridine-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyridine-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylpyridine: Similar in structure but lacks the sulfonyl chloride group.

    2-Methoxy-6-methylpyridine-3-sulfonyl chloride: Similar but with the sulfonyl chloride group at a different position.

    4-Methoxy-2-methylpyridine-6-sulfonyl chloride: Similar but with different positions of the methoxy and methyl groups.

Uniqueness

2-Methoxy-6-methylpyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and other applications where precise chemical transformations are required.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-methoxy-6-methylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-7(9-5)12-2/h3-4H,1-2H3

InChI Key

PWCHGTYIXOWOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.